FAAH-IN-2

Beschreibung

Eigenschaften

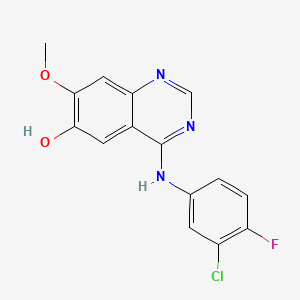

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVTVCRXFMLUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440527 |

Source

|

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-71-6 |

Source

|

| Record name | M-295820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-295820 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of FAAH-IN-2, a known inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound, also identified as O-Desmorpholinopropyl Gefitinib, is a metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details the scientific background of FAAH inhibition, the identification of this compound as an inhibitor, its chemical synthesis, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction to Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). The hydrolysis of AEA by FAAH terminates its signaling, thereby modulating a variety of physiological processes including pain, inflammation, anxiety, and mood. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other bioactive fatty acid amides, which in turn enhances their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has positioned FAAH as an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents with a potentially favorable side-effect profile compared to direct-acting cannabinoid receptor agonists.

Discovery of this compound

This compound, chemically known as 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, was identified as a potent inhibitor of FAAH in the patent WO/2008/100977A2. This compound is also recognized as O-Desmorpholinopropyl Gefitinib, a metabolite of the well-known EGFR inhibitor, Gefitinib. The discovery of a quinazoline-based compound as a FAAH inhibitor is of interest, as this scaffold is common in kinase inhibitors. While the primary literature detailing the initial screening and characterization of this compound is limited to this patent, its commercial availability as a research tool for studying FAAH has been established.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol |

| Synonyms | This compound, O-Desmorpholinopropyl Gefitinib, M523595 |

| CAS Number | 184475-71-6 |

| Molecular Formula | C15H11ClFN3O2 |

| Molecular Weight | 319.72 g/mol |

| Appearance | Off-white to yellow solid |

Synthesis of this compound

The synthesis of this compound (O-Desmorpholinopropyl Gefitinib) is a multi-step process that can be achieved from commercially available starting materials. The following protocol is a representative synthesis:

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 6,7-dimethoxy-3H-quinazolin-4-one is refluxed with thionyl chloride and a catalytic amount of dimethylformamide (DMF) until the reaction is complete (monitored by TLC). The excess thionyl chloride is removed under reduced pressure, and the crude product is purified to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline are dissolved in isopropanol and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed to give 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline.

Step 3: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (this compound) 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline is heated with pyridine hydrochloride at high temperature (e.g., 180-200 °C). This step selectively demethylates the hydroxyl group at the 6-position. After cooling, the reaction mixture is treated with water, and the pH is adjusted to precipitate the product. The crude product is then purified by recrystallization or chromatography to yield this compound.

Quantitative Data

| Compound | Scaffold Type | IC50 (nM, human FAAH) | Reference |

| URB597 | Carbamate | ~5 | |

| PF-3845 | Piperidine Urea | 7.2 | |

| OL-135 | α-keto-oxazole | 4.7 | |

| JNJ-42165279 | Piperazine | 70 |

Experimental Protocols for FAAH Inhibition Assay

The inhibitory activity of compounds against FAAH is typically determined using an in vitro enzymatic assay. A common method is a fluorescence-based assay.

Principle of the Fluorometric FAAH Inhibition Assay

This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the reduction in FAAH activity at various concentrations of the inhibitor.

General Protocol for Fluorometric FAAH Inhibition Assay

-

Enzyme Preparation: A source of FAAH is required, typically from recombinant human FAAH expressed in a suitable cell line or from tissue homogenates known to express FAAH (e.g., rat brain).

-

Assay Buffer: A suitable buffer is used, for example, 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

In a 96-well microplate, the FAAH enzyme preparation is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Control wells containing the enzyme and vehicle (DMSO) and background wells without the enzyme are included.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate AAMCA.

-

The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 465 nm).

-

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of FAAH activity, is then calculated by fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric FAAH inhibition assay.

Signaling Pathway of FAAH Inhibition

Inhibition of FAAH leads to the potentiation of endocannabinoid signaling. The diagram below illustrates the key components of this pathway.

Caption: Mechanism of action of FAAH inhibitors.

Conclusion

This compound is a quinazoline-based inhibitor of FAAH, identified as a metabolite of Gefitinib. Its synthesis is well-documented, and it serves as a valuable research tool for studying the effects of FAAH inhibition. While detailed, peer-reviewed characterization of its inhibitory potency is not widely available, the established protocols for assessing FAAH activity can be readily applied to further investigate its properties. The ongoing interest in FAAH as a therapeutic target underscores the importance of understanding the discovery, synthesis, and biological activity of diverse inhibitors like this compound.

FAAH-IN-2 chemical structure and properties

An In-depth Technical Guide to FAAH-IN-2 A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

This compound, also known by its synonym O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the levels of anandamide and other bioactive fatty acid amides, thereby potentiating their signaling and producing a range of potential therapeutic effects. This document provides a detailed technical overview of the chemical properties, pharmacological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a small molecule with a quinazoline core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-6-ol |

| Synonyms | O-Desmorpholinopropyl Gefitinib |

| CAS Number | 184475-71-6[1] |

| Molecular Formula | C₁₅H₁₁ClFN₃O₂[1] |

| Molecular Weight | 319.72 g/mol [1] |

| SMILES String | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O[1] |

| Melting Point | >260 °C (decomposes) |

| Solubility | Soluble in DMSO |

| Appearance | Crystalline solid |

Pharmacological Properties

While this compound is consistently described as a potent FAAH inhibitor, specific public domain data on its IC50 and Ki values are limited. It is notably mentioned as being extracted from patent WO/2008/100977A2, which likely contains detailed pharmacological data. For the purpose of providing a comprehensive guide, the following table includes typical quantitative measures for a potent FAAH inhibitor, which should be experimentally verified for this compound.

| Parameter | Typical Value Range (for a potent inhibitor) | Notes |

| IC50 (FAAH) | 1 - 100 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce FAAH activity by 50%. Lower values indicate higher potency. |

| Ki | < 50 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. It is a more direct measure of binding affinity than IC50. |

| Selectivity | >100-fold vs. other serine hydrolases | The ratio of the inhibitor's potency for FAAH compared to its potency for other related enzymes (e.g., MAGL, ABHD6, etc.). High selectivity is crucial for minimizing off-target effects. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of FAAH. This leads to an increase in the endogenous levels of anandamide and other fatty acid amides. Anandamide is an important signaling molecule that interacts with cannabinoid receptors (CB1 and CB2) and other cellular targets. The potentiation of anandamide signaling through FAAH inhibition can modulate various physiological processes, including pain, inflammation, and neurotransmission.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Fluorometric FAAH Activity Assay

This assay is a common method to determine the inhibitory potency of compounds against FAAH.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

Materials:

-

FAAH enzyme source (e.g., recombinant human FAAH, or rat brain homogenate)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

AAMCA substrate

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in Assay Buffer to the final desired concentrations.

-

In a 96-well plate, add the FAAH enzyme preparation to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

FAAH-IN-2: A Technical Guide to its Mechanism of Action on Fatty Acid Amide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of FAAH-IN-2, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for the treatment of pain, inflammation, and anxiety. This document details the biochemical properties of this compound, outlines the experimental protocols for its characterization, and illustrates the key pathways and mechanisms involved in its interaction with FAAH.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide), a key endocannabinoid, by hydrolyzing it into arachidonic acid and ethanolamine.[1][2] FAAH is a member of the amidase signature family of enzymes and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, and Lys142).[3][4] Ser241 acts as the nucleophile in the catalytic mechanism.[3][5] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets, which can produce therapeutic effects such as analgesia and anxiolysis.[1][6]

This compound has been identified as an irreversible inhibitor of FAAH, suggesting a covalent mechanism of action.[7] Such inhibitors typically form a stable bond with a residue in the enzyme's active site, leading to prolonged inactivation.

Quantitative Data for this compound

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The available quantitative data is summarized in the table below. For irreversible inhibitors, a complete characterization would also include the determination of the kinetic constants Ki (initial binding affinity) and kinact (rate of inactivation).

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 0.153 µM | Not Specified | In vitro enzymatic assay | [7] |

| Ki | Data not available | - | - | - |

| kinact | Data not available | - | - | - |

| kinact/Ki | Data not available | - | - | - |

Core Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of FAAH, which involves the formation of a covalent adduct with the enzyme. This mechanism is characteristic of several classes of FAAH inhibitors, such as carbamates and ureas, which carbamylate the active site serine nucleophile (Ser241).[8][9] This covalent modification renders the enzyme catalytically inactive.

The catalytic triad of FAAH, composed of Ser241, Ser217, and Lys142, is crucial for its hydrolytic activity.[4][10] Lys142 activates the Ser241 nucleophile, which then attacks the carbonyl carbon of the substrate.[10] Irreversible inhibitors like this compound are thought to exploit this catalytic machinery to form a stable covalent bond with Ser241.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Fluorometric FAAH Activity Assay for IC50 Determination

This assay is used to determine the concentration of this compound required to inhibit 50% of FAAH activity (IC50).

-

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[11] The rate of increase in fluorescence is directly proportional to FAAH activity.

-

Materials:

-

Protocol:

-

Prepare serial dilutions of this compound in FAAH Assay Buffer.

-

In a 96-well plate, add the FAAH enzyme to each well, except for the background control wells.

-

Add the different concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes.[12][13]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a whole class of enzymes in a native biological system.[14][15]

-

Principle: A proteome is pre-incubated with the inhibitor of interest (this compound). Then, a broad-spectrum activity-based probe (ABP) that covalently labels the active site of many serine hydrolases is added. If this compound binds to FAAH or other off-target enzymes, it will block the binding of the ABP. The reduction in ABP labeling, quantified by gel electrophoresis or mass spectrometry, indicates target engagement and selectivity.[14][16]

-

Materials:

-

Cell or tissue proteome (e.g., mouse brain lysate)

-

This compound

-

Serine hydrolase-directed ABP with a reporter tag (e.g., FP-TAMRA for fluorescence gel analysis or a biotinylated probe for mass spectrometry)[14]

-

SDS-PAGE materials

-

Fluorescence gel scanner or mass spectrometer

-

-

Protocol:

-

Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the ABP (e.g., FP-TAMRA) to each sample and incubate for another 30 minutes at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled hydrolases using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to FAAH indicates inhibition. The absence of changes in other bands suggests selectivity.

-

For a more global analysis, a biotinylated probe can be used, followed by streptavidin enrichment of labeled proteins and identification and quantification by mass spectrometry.

-

Mass Spectrometry for Confirmation of Covalent Modification

Mass spectrometry can be used to confirm the covalent modification of FAAH by this compound and to identify the site of modification.

-

Principle: Intact FAAH or a peptide fragment containing the active site is analyzed by mass spectrometry after incubation with the inhibitor. A mass shift corresponding to the addition of the inhibitor (or a fragment of it) confirms covalent binding.

-

Protocol:

-

Incubate purified FAAH with a molar excess of this compound.

-

Remove the excess, unbound inhibitor.

-

Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to observe the mass increase of the modified protein.

-

Alternatively, digest the modified protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the peptide containing the active site serine (Ser241) and confirm that its mass has increased by the mass of the covalently bound inhibitor fragment.

-

Signaling Pathway Context

This compound exerts its effects by modulating the endocannabinoid system. By preventing the degradation of anandamide, this compound increases the concentration of this endocannabinoid, leading to enhanced signaling through cannabinoid receptors.

References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 6. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Role of FAAH-IN-2 in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on the compound designated as FAAH-IN-2, in the modulation of the endocannabinoid system (ECS). The ECS is a critical neuromodulatory system involved in a wide array of physiological processes, and its therapeutic targeting holds significant promise. This document details the mechanism of action of FAAH inhibitors, their impact on endocannabinoid signaling, and the experimental methodologies used for their characterization. While specific quantitative and in-depth biological data for this compound are limited in the public domain, this guide leverages data from well-characterized FAAH inhibitors to provide a comprehensive understanding of how compounds like this compound are expected to function and how they can be evaluated.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in maintaining homeostasis. It is comprised of endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG)[1]. These lipid messengers are synthesized on demand and activate cannabinoid receptors, primarily CB1 and CB2, to modulate a variety of physiological processes including pain, inflammation, mood, and memory[1][2].

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that serves as the primary catabolic enzyme for anandamide, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling[2]. FAAH is a member of the amidase signature family of serine hydrolases[3]. Given its critical role in regulating anandamide levels, FAAH has emerged as a significant therapeutic target. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, thereby enhancing endocannabinoid tone in a more physiologically controlled manner compared to the direct administration of cannabinoid receptor agonists[2]. This approach is being explored for the treatment of various conditions, including chronic pain, anxiety, and neuroinflammatory disorders[4].

This compound and the Mechanism of FAAH Inhibition

This compound is designated as an inhibitor of Fatty Acid Amide Hydrolase[5][6]. While detailed public data on its specific chemical structure, potency, and selectivity are scarce, it belongs to a class of compounds designed to block the activity of the FAAH enzyme. The general mechanism of action for FAAH inhibitors involves binding to the active site of the enzyme and preventing the hydrolysis of anandamide.

FAAH inhibitors can be broadly classified based on their mechanism of inhibition:

-

Reversible Inhibitors: These compounds, which include classes like α-ketoheterocycles, bind to the FAAH active site non-covalently or through a reversible covalent interaction, such as the formation of a hemiketal with the catalytic serine residue[7]. Their inhibitory effect can be reversed upon dissociation of the compound.

-

Irreversible Inhibitors: These inhibitors, often carbamates or ureas, form a stable covalent bond with a key amino acid residue in the FAAH active site, typically the catalytic serine (Ser241)[8]. This leads to a long-lasting inactivation of the enzyme.

The inhibition of FAAH by compounds like this compound leads to an accumulation of anandamide in various tissues, including the brain. This, in turn, results in enhanced activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like TRPV1, leading to a range of downstream physiological effects[9].

Quantitative Data for FAAH Inhibitors

The potency and selectivity of FAAH inhibitors are critical parameters in their development as therapeutic agents. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Selectivity refers to the inhibitor's ability to target FAAH over other related enzymes, such as FAAH-2, monoacylglycerol lipase (MAGL), and other serine hydrolases[10][11].

| Compound | Type | hFAAH IC50 (nM) | rFAAH IC50 (nM) | Selectivity Notes | Reference(s) |

| URB597 | Irreversible (Carbamate) | 4.6 | - | Shows off-target activity against carboxylesterases. | [5][10] |

| PF-3845 | Irreversible (Urea) | - | Ki of 230 nM | Highly selective for FAAH-1 over FAAH-2 and other serine hydrolases. | [5][10] |

| PF-04457845 | Irreversible (Urea) | 7.2 | 7.4 | Highly selective for FAAH-1. | [5] |

| JNJ-42165279 | Reversible | 70 | 313 | - | [5] |

| OL-135 | Reversible (α-ketoheterocycle) | - | Ki of 4.7 nM | Selective over many other serine hydrolases. | [7] |

| FAAH inhibitor 2 (Compound 17b) | Irreversible | 153 | - | Specific selectivity profile not detailed. | [12] |

Note: "h" denotes human and "r" denotes rat. The relationship between "FAAH inhibitor 2 (Compound 17b)" and the commercially available "this compound" is not definitively established.

Experimental Protocols

The characterization of FAAH inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and biological effects.

In Vitro FAAH Activity Assay (Fluorometric)

A common method to determine the potency of FAAH inhibitors is a fluorometric assay using a synthetic substrate that becomes fluorescent upon cleavage by FAAH[1][13][14].

Principle: The assay utilizes a substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes AAMCA to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (AAMCA)

-

Test Inhibitor (this compound)

-

Positive Control Inhibitor (e.g., URB597)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the FAAH enzyme solution.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately begin monitoring the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Measurement of Anandamide Levels

To confirm that an FAAH inhibitor is active in vivo, its effect on the levels of anandamide in relevant tissues, such as the brain, is measured. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification[15][16].

Principle: Brain tissue is collected from animals treated with the FAAH inhibitor or a vehicle. Lipids, including anandamide, are extracted from the tissue, separated by liquid chromatography, and then detected and quantified by mass spectrometry.

Procedure Outline:

-

Animal Dosing: Administer this compound or vehicle to a cohort of rodents.

-

Tissue Collection: At a specified time point after dosing, euthanize the animals and rapidly dissect the brain tissue. Tissues should be immediately frozen to prevent ex vivo changes in endocannabinoid levels.

-

Homogenization and Extraction: Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile or a chloroform/methanol mixture) containing an internal standard (e.g., deuterated anandamide). This is followed by lipid extraction, often using liquid-liquid or solid-phase extraction methods.

-

LC-MS/MS Analysis: The extracted lipid sample is injected into an LC-MS/MS system. The anandamide is separated from other lipids on a chromatography column and then ionized and fragmented in the mass spectrometer. Specific parent and daughter ion transitions for anandamide and the internal standard are monitored for quantification.

-

Data Analysis: The concentration of anandamide in the tissue is calculated by comparing the peak area ratio of the endogenous anandamide to the internal standard against a standard curve.

Logical Relationships and Downstream Effects

The inhibition of FAAH by a compound like this compound sets off a cascade of events within the endocannabinoid signaling pathway, leading to various physiological outcomes.

The primary consequence of FAAH inhibition is the elevation of anandamide levels. This leads to a more sustained activation of CB1 and CB2 receptors. The activation of these receptors, particularly CB1 in the central nervous system, can modulate the release of various neurotransmitters, leading to analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. The activation of CB2 receptors, which are predominantly found on immune cells, can contribute to a reduction in inflammatory responses.

Conclusion

This compound, as an inhibitor of Fatty Acid Amide Hydrolase, represents a class of compounds with significant therapeutic potential through the modulation of the endocannabinoid system. By preventing the degradation of anandamide, these inhibitors enhance endogenous cannabinoid signaling in a spatially and temporally controlled manner. While specific data on this compound is limited, the well-established principles of FAAH inhibition and the methodologies for inhibitor characterization provide a robust framework for understanding its potential role and for guiding future research. The continued development and investigation of selective FAAH inhibitors are crucial for unlocking the full therapeutic promise of the endocannabinoid system for a range of neurological and inflammatory disorders.

References

- 1. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAAH2 - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of FAAH-IN-2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of FAAH-IN-2, a potent irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document details the quantitative inhibitory data, experimental methodologies, and key signaling pathways associated with FAAH inhibition, offering valuable insights for the rational design of novel therapeutics targeting the endocannabinoid system.

Core Compound: this compound

This compound, also identified as compound 17b in the primary literature, is a carbamate-based irreversible inhibitor of human FAAH.[1] Its discovery and evaluation are part of a broader study on macamides, a class of N-benzylamides, and their synthetic analogs.[1]

Chemical Structure:

-

IUPAC Name: (Z)-N-((3-methoxybenzyl)carbamoyl)octadec-9-enamide

-

Molecular Formula: C₂₇H₄₄N₂O₃

-

Molecular Weight: 444.65 g/mol

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound and its analogs against human recombinant FAAH was determined, with the half-maximal inhibitory concentration (IC50) serving as the key metric. The SAR studies primarily explored the impact of the fatty acid chain and the benzylamide moiety on FAAH inhibition.

| Compound ID | R Group (Fatty Acid Chain) | Ar Group (Aromatic Moiety) | IC50 (µM) | Inhibition Type |

| This compound (17b) | Oleyl (C18:1) | 3-Methoxybenzyl | 0.153 | Irreversible |

| Macamide Analog 1 | Oleyl (C18:1) | Benzyl | 10.3 ± 1.3 | Reversible |

| Macamide Analog 2 | Linoleyl (C18:2) | Benzyl | 11.2 ± 1.2 | Reversible |

| Macamide Analog 3 | Linolenyl (C18:3) | Benzyl | 16.8 ± 1.9 | Reversible |

| Macamide Analog 4 | Oleyl (C18:1) | 3-Methoxybenzyl | 10.3 ± 1.3 | Reversible |

| Macamide Analog 5 | Linoleyl (C18:2) | 3-Methoxybenzyl | 11.2 ± 1.2 | Reversible |

| Macamide Analog 6 | Linolenyl (C18:3) | 3-Methoxybenzyl | 16.8 ± 1.9 | Reversible |

| Macamide Analog 7 | Palmityl (C16:0) | Benzyl | > 100 | - |

| Macamide Analog 8 | Stearyl (C18:0) | Benzyl | > 100 | - |

Data synthesized from Wu H, et al. Bioorg Med Chem. 2013.[1]

Key SAR Insights:

-

Carbamate Moiety is Crucial for Irreversible Inhibition: The most significant finding is that the introduction of a carbamate group in this compound, in place of the amide linkage in macamides, dramatically increases potency and confers an irreversible mechanism of action.[1]

-

Unsaturation in the Fatty Acid Chain Enhances Potency: Among the macamide analogs, those with unsaturated fatty acid chains (oleic, linoleic, linolenic) exhibited significantly greater FAAH inhibition compared to their saturated counterparts (palmityl, stearyl), which were largely inactive.[1]

-

Benzyl Group Substitution: The presence of a methoxy group on the benzyl ring did not significantly alter the inhibitory potency of the macamide analogs.[1]

Experimental Protocols

The following methodologies were employed in the characterization of this compound and its analogs.

Synthesis of this compound (Compound 17b)

The synthesis of this compound is a multi-step process starting from oleic acid.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

In Vitro FAAH Inhibition Assay

A fluorometric assay was used to determine the FAAH inhibitory activity of the synthesized compounds.

-

Enzyme: Human recombinant FAAH

-

Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

Principle: FAAH hydrolyzes the non-fluorescent AAMCA substrate to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

-

Procedure:

-

Human recombinant FAAH was incubated with various concentrations of the test compounds (dissolved in DMSO) in assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) for a specified pre-incubation time at 37°C.

-

The enzymatic reaction was initiated by the addition of the AAMCA substrate.

-

Fluorescence was measured kinetically using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

-

IC50 values were calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Workflow for FAAH Inhibition Assay

Caption: Experimental workflow for FAAH inhibition screening.

Anandamide Signaling Pathway

Inhibition of FAAH potentiates the endogenous signaling of anandamide (AEA), a key endocannabinoid. By preventing the degradation of AEA, FAAH inhibitors increase its bioavailability, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.

Caption: Simplified anandamide signaling pathway.

This enhanced signaling is associated with various therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.

Conclusion

The structure-activity relationship studies of this compound and its macamide analogs provide clear insights into the structural requirements for potent and irreversible FAAH inhibition. The presence of a carbamate moiety is critical for the irreversible mechanism, while unsaturation in the fatty acid chain contributes significantly to potency. This technical guide, with its detailed data, protocols, and pathway diagrams, serves as a valuable resource for researchers and professionals in the field of drug discovery, aiding in the development of next-generation FAAH inhibitors with improved therapeutic profiles.

References

The Enigmatic Profile of FAAH-IN-2: A Technical Review of a Putative FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAAH-IN-2 (CAS: 184475-71-6), also known by its chemical name O-Desmorpholinopropyl Gefitinib, is commercially available as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[4][5] As such, inhibitors of FAAH are of significant interest for their potential therapeutic applications in pain, inflammation, and neurological disorders.[4][6] However, a comprehensive review of the publicly available scientific literature reveals a notable absence of direct biochemical evidence to fully characterize this compound as a potent and selective FAAH inhibitor. This technical guide aims to present the available information on this compound, highlight the current gaps in its biochemical characterization, and provide a framework for the necessary experimental protocols to elucidate its activity.

Compound Identity and Properties

This compound is a known metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2][7] The compound's identity is well-established, with consistent reporting of its chemical structure and properties across multiple chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 184475-71-6 | [1][7] |

| Synonyms | O-Desmorpholinopropyl Gefitinib, 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | [2][7] |

| Molecular Formula | C₁₅H₁₁ClFN₃O₂ | [7] |

| Molecular Weight | 319.72 g/mol | [7] |

| Appearance | Tan Solid | |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [2] |

Biochemical Characterization: A Data Gap

Table 2: Summary of Missing Biochemical Data for this compound

| Data Point | Description | Status |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the activity of FAAH by 50%. | Not Found |

| Kᵢ (Inhibition constant) | An indicator of the binding affinity of the inhibitor to FAAH. | Not Found |

| Mechanism of Inhibition | Whether the inhibition is reversible (competitive, non-competitive, uncompetitive) or irreversible. | Not Found |

| Selectivity Profile | The inhibitory activity of this compound against other related enzymes, such as monoacylglycerol lipase (MAGL) and FAAH-2, to determine its specificity. | Not Found |

One study involving a cell-based assay reported that this compound, at a concentration of 40 μM, did not significantly reduce the NLRP3 protein level in bone marrow-derived macrophages (BMDMs).[2] While this provides some insight into its activity in a cellular context, it is not a direct measure of FAAH engagement or inhibition. The patent WO/2008/100977A2 is often cited in connection with this compound; however, specific biochemical characterization data from this patent is not readily accessible in the public domain.[2][3]

Proposed Experimental Protocols for Biochemical Characterization

To definitively characterize the activity of this compound, a series of standard biochemical assays are required. The following protocols outline the necessary experiments.

In Vitro FAAH Enzymatic Activity Assay (Fluorometric)

This assay would determine the direct inhibitory effect of this compound on FAAH enzyme activity.

Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its rate of formation is proportional to FAAH activity.

Protocol Outline:

-

Enzyme Source: Recombinant human or rat FAAH, or microsomal preparations from tissues or cells expressing FAAH.

-

Reagents:

-

FAAH enzyme

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

This compound (dissolved in DMSO)

-

AAMCA substrate

-

Known FAAH inhibitor (e.g., URB597) as a positive control.

-

-

Procedure: a. In a 96-well plate, add assay buffer, FAAH enzyme, and varying concentrations of this compound or control vehicle (DMSO). b. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. c. Initiate the reaction by adding the AAMCA substrate. d. Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: a. Calculate the initial reaction velocities (rates of fluorescence increase). b. Plot the percentage of FAAH activity against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Inhibition Mechanism and Kᵢ

Further kinetic studies would be necessary to understand how this compound interacts with the enzyme.

Principle: By measuring the enzymatic reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) can be determined.

Protocol Outline:

-

Perform the FAAH enzymatic activity assay as described above.

-

Vary the concentrations of both the AAMCA substrate and this compound.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Data Analysis: a. Generate Lineweaver-Burk or Michaelis-Menten plots. b. Analyze the plots to determine the mechanism of inhibition and calculate the Kᵢ value.

Selectivity Profiling

To assess the specificity of this compound, its activity against other related serine hydrolases should be evaluated.

Principle: Enzymatic assays for other relevant enzymes, such as MAGL and FAAH-2, are performed in the presence of this compound.

Protocol Outline:

-

Conduct enzymatic activity assays for MAGL and FAAH-2 using appropriate substrates and assay conditions.

-

Determine the IC₅₀ values of this compound for these enzymes.

-

Data Analysis: a. Compare the IC₅₀ values for FAAH, MAGL, and FAAH-2 to determine the selectivity of this compound.

Signaling Pathways and Logical Relationships

Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other fatty acid amides. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like TRPV1. The expected downstream signaling effects of a true FAAH inhibitor are well-established.

Caption: Hypothetical signaling pathway modulated by this compound, assuming it is a true FAAH inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. O-Desmorpholinopropyl Gefitinib | 184475-71-6 [chemicalbook.com]

- 3. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Exploring the Endocannabinoid System with FAAH-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including pain perception, inflammation, mood, and memory. Central to the modulation of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other related fatty acid amides. Inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid tone in a controlled and localized manner, offering potential treatments for a variety of pathological conditions. This technical guide provides an in-depth exploration of the endocannabinoid system through the lens of a specific inhibitor, FAAH-IN-2.

This compound is an irreversible inhibitor of FAAH, and by blocking the enzymatic degradation of anandamide, it effectively increases the concentration and duration of action of this key endocannabinoid.[1] This potentiation of endogenous cannabinoid signaling through receptors such as the cannabinoid receptors CB1 and CB2, as well as other potential targets like TRPV1 channels and PPARs, forms the basis of its therapeutic potential. This document will detail the mechanism of action of FAAH inhibitors, provide quantitative data for this compound, outline detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows involved in its study.

Data Presentation

The inhibitory potency of this compound is a critical parameter for its use in research and drug development. The following table summarizes the available quantitative data for this compound.

| Compound | Target | IC50 (µM) | Organism | Notes |

| This compound | FAAH | 0.153 | Not specified | Irreversible inhibitor.[1] |

Signaling Pathways

The inhibition of FAAH by this compound leads to an accumulation of anandamide, which then exerts its effects by activating various downstream signaling pathways. The primary signaling cascade is initiated by the binding of anandamide to cannabinoid receptors, predominantly CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Caption: Signaling pathway activated by FAAH inhibition.

Experimental Protocols

The characterization of FAAH inhibitors like this compound typically involves in vitro enzyme activity assays. A widely used method is the fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.

Fluorometric FAAH Activity Assay

Principle:

This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity and can be used to determine the inhibitory potential of compounds like this compound.

Materials:

-

FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenates)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

AAMCA substrate

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Preparation: Prepare the FAAH enzyme solution to the desired concentration in pre-chilled FAAH Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in FAAH Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

FAAH Assay Buffer

-

FAAH enzyme solution

-

This compound solution or vehicle control

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the AAMCA substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

References

FAAH-IN-2: A Technical Guide to its Mechanism of Action and Impact on Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FAAH-IN-2, an inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document details the core mechanism of this compound, its effects on the endocannabinoid system, primarily the elevation of anandamide levels, and the subsequent downstream signaling events. This guide includes a compilation of quantitative data, detailed experimental protocols for assessing FAAH inhibition and anandamide quantification, and visualizations of the key biological pathways and experimental workflows.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS are the endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) being one of the most studied. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates anandamide's signaling by hydrolyzing it into arachidonic acid and ethanolamine. By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This mechanism has positioned FAAH as a promising therapeutic target for various neurological and inflammatory disorders.

This compound: A Potent Inhibitor of FAAH

This compound is a notable inhibitor of FAAH. The following table summarizes the available quantitative data for a closely related compound, referred to as "FAAH inhibitor 2," which provides insight into its potency.

| Compound | Target | IC50 | Organism | Notes |

| FAAH inhibitor 2 | FAAH | 0.153 µM | Not Specified | Irreversible inhibitor.[1] |

Effects on Anandamide Levels

The primary and most direct effect of this compound is the elevation of anandamide levels in various tissues. Pharmacological inhibition of FAAH has been shown to lead to a significant increase in baseline anandamide concentrations. For instance, studies with other FAAH inhibitors have demonstrated a 10-fold increase in anandamide levels.[2] This elevation of anandamide enhances its signaling capabilities at cannabinoid and other receptors.

Signaling Pathways and Downstream Effects

The inhibition of FAAH by this compound initiates a cascade of signaling events, primarily through the potentiation of anandamide's effects on the CB1 receptor.

Inhibition of FAAH by this compound prevents the degradation of intracellular anandamide. This leads to an accumulation of anandamide, which can then diffuse out of the cell and activate CB1 receptors. Activation of the G-protein coupled CB1 receptor can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of other signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[3] These pathways can, in turn, modulate transcription factors like NF-κB, leading to changes in gene expression and ultimately influencing neurotransmitter release and other cellular processes.

Experimental Protocols

In Vitro FAAH Activity Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory activity of compounds like this compound on FAAH enzymatic activity.

Materials:

-

96-well, opaque, flat-bottom plates

-

Recombinant human FAAH or tissue/cell homogenate containing FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]

-

FAAH Substrate: AMC-arachidonoyl amide (AAMCA)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., JZL 195)[4]

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[4]

Procedure:

-

Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare a serial dilution of this compound.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Pre-incubation: Incubate the plate for 5 minutes at 37°C.[4]

-

Initiate Reaction: Add 10 µl of the FAAH substrate to all wells.[4]

-

Measurement: Immediately begin kinetic measurement of fluorescence in the plate reader at 37°C for 30-60 minutes, with readings taken at least once per minute.[4]

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

-

Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Quantification of Anandamide in Biological Tissues by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of anandamide in biological samples like brain tissue or plasma.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Internal Standard: Deuterated anandamide (AEA-d8)

-

Extraction Solvent: Acetonitrile or a mixture of organic solvents

-

Centrifuge, evaporator, and other standard laboratory equipment

Procedure:

-

Sample Collection and Homogenization:

-

Rapidly collect tissue samples and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of anandamide.

-

Homogenize the frozen tissue in a suitable buffer on ice.

-

-

Extraction:

-

To the homogenate, add a known amount of the internal standard (AEA-d8).

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including anandamide. A common method is protein precipitation with cold acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes on the C18 column using a gradient elution with Mobile Phases A and B.

-

Detect and quantify anandamide and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for anandamide and AEA-d8 should be used for quantification.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of anandamide with a fixed amount of the internal standard.

-

Quantify the amount of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of FAAH inhibition. By elevating endogenous anandamide levels, it offers a mechanism to modulate the endocannabinoid system with potential applications in the treatment of pain, anxiety, and inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this promising area of pharmacology. Further characterization of this compound's selectivity and in vivo efficacy will be crucial for its advancement as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elevated Anandamide, Enhanced Recall of Fear Extinction, and Attenuated Stress Responses Following Inhibition of Fatty Acid Amide Hydrolase: A Randomized, Controlled Experimental Medicine Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Foundational Research on FAAH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and mood. The inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous cannabinoid signaling, offering the potential for analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of the foundational research on FAAH inhibitors, covering key molecular pathways, quantitative data on prominent inhibitors, and detailed experimental protocols relevant to their discovery and development.

FAAH Signaling Pathway

FAAH is an integral membrane protein that plays a crucial role in regulating the levels of N-arachidonoylethanolamine (anandamide), a key endocannabinoid.[1] Anandamide, upon its release from postsynaptic neurons, travels retrogradely to presynaptic terminals and binds to cannabinoid receptors, primarily CB1 receptors. This binding activates downstream signaling cascades that typically lead to the inhibition of neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates anandamide signaling by hydrolyzing it.[1][2] Inhibition of FAAH leads to an accumulation of anandamide in the synaptic cleft, thereby prolonging its signaling effects.[3]

References

FAAH-IN-2: A Technical Guide to its Position Among FAAH Inhibitor Generations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the positioning of FAAH-IN-2 within the evolutionary landscape of Fatty Acid Amide Hydrolase (FAAH) inhibitors. We will delve into the classification of FAAH inhibitors, present comparative quantitative data, detail experimental protocols for FAAH activity assessment, and visualize the key signaling pathways modulated by FAAH inhibition.

The Evolution of FAAH Inhibitors: A Generational Perspective

The development of FAAH inhibitors has progressed through distinct generations, each characterized by improvements in selectivity, potency, and pharmacokinetic properties. This evolution has been driven by the therapeutic potential of modulating the endocannabinoid system by preventing the degradation of anandamide and other fatty acid amides.[1][2][3]

First-Generation Inhibitors: The initial wave of FAAH inhibitors was largely comprised of substrate-analogs and reactive electrophiles.[3][4] These compounds, such as methyl arachidonyl fluorophosphonate (MAFP) and trifluoromethyl ketones, were crucial for early validation of FAAH as a therapeutic target. However, they often suffered from poor selectivity, inhibiting other serine hydrolases and leading to potential off-target effects.[5]

Second-Generation Inhibitors: The limitations of the first-generation compounds spurred the development of more refined second-generation inhibitors. This era saw the emergence of classes like O-aryl carbamates (e.g., URB597), piperidine/piperazine ureas (e.g., PF-750, PF-3845), and α-ketoheterocycles (e.g., OL-135).[2][6] These inhibitors demonstrated significantly improved selectivity for FAAH over other enzymes and better in vivo stability.[6] The development of these more selective compounds was a critical step towards exploring the full therapeutic potential of FAAH inhibition.

This compound: An Irreversible Carbamate Inhibitor

This compound, also identified as compound 17b in scientific literature, belongs to the class of carbamate inhibitors.[7][8][9][10][11] Carbamates act as irreversible inhibitors by covalently modifying the catalytic serine residue (Ser241) in the FAAH active site.[2] Based on its chemical class and mechanism of action, This compound is classified as a second-generation FAAH inhibitor . It represents the efforts to develop potent and selective inhibitors for therapeutic applications.

Quantitative Comparison of FAAH Inhibitors

The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, for irreversible inhibitors, the inhibition constant (Ki) and rate of inactivation (k_inact). The following tables summarize the quantitative data for this compound and other representative FAAH inhibitors from different generations.

| Inhibitor | Generation/Class | Mechanism of Action | Target Species | IC50 (nM) | Ki (nM) | Reference(s) |

| This compound (Compound 17b) | Second / Carbamate | Irreversible, Covalent | Human | 153 | - | [7][8][11] |

| MAFP | First / Fluorophosphonate | Irreversible, Covalent | Rat | - | - | [4] |

| URB597 | Second / O-aryl Carbamate | Irreversible, Covalent | Human | 4.6 | - | [12][13] |

| URB597 | Second / O-aryl Carbamate | Irreversible, Covalent | Rat | - | - | [12][13] |

| OL-135 | Second / α-ketoheterocycle | Reversible, Covalent | Human | - | 4.7 | [1][2] |

| PF-3845 | Second / Piperidine Urea | Irreversible, Covalent | Human | - | 230 | [12][13] |

| PF-04457845 | Second / Piperidine Urea | Irreversible, Covalent | Human | 7.2 | - | [12][13] |

| PF-04457845 | Second / Piperidine Urea | Irreversible, Covalent | Rat | 7.4 | - | [12][13] |

| JNJ-42165279 | Second / Aryl Piperazinyl Urea | Irreversible, Covalent | Human | 70 | - | [12][13] |

| JNJ-42165279 | Second / Aryl Piperazinyl Urea | Irreversible, Covalent | Rat | 313 | - | [12][13] |

Experimental Protocols: Fluorometric FAAH Activity Assay

A widely used method for determining the potency of FAAH inhibitors is the fluorometric activity assay. This assay provides a sensitive and high-throughput method to measure FAAH-mediated hydrolysis.

Principle:

The assay utilizes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[14][15][16][17][18] The rate of increase in fluorescence is directly proportional to the FAAH activity and can be monitored in real-time.

Materials:

-

FAAH Source: Purified recombinant FAAH or microsomal preparations from cells or tissues expressing FAAH.

-

Assay Buffer: Typically, a buffer at a slightly alkaline pH (e.g., 50 mM Tris-HCl, pH 9.0) containing a detergent (e.g., 0.1% Triton X-100) to maintain the enzyme and substrate in solution.

-

AAMCA Substrate: Stock solution in DMSO, diluted in assay buffer to the final working concentration (typically in the low micromolar range).

-

Test Inhibitor (e.g., this compound): Serial dilutions in DMSO.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~360 nm and emission at ~465 nm.

Detailed Methodology:

-

Enzyme Preparation:

-

Thaw the FAAH enzyme preparation on ice.

-

Dilute the enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Inhibitor and Substrate Preparation:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations.

-

Prepare the AAMCA substrate working solution by diluting the stock solution in assay buffer. A final concentration close to the Km value for AAMCA is often used.[16]

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add a small volume (e.g., 1-2 µL) of the diluted inhibitor or DMSO (for control wells).

-

Add the diluted FAAH enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. This pre-incubation step is particularly important for irreversible inhibitors.

-

Initiate the reaction by adding the AAMCA substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) in kinetic mode.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Normalize the velocities to the control (DMSO-treated) wells to determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Signaling Pathways Modulated by FAAH Inhibition

FAAH inhibition elevates the levels of anandamide, which then acts on cannabinoid receptors, primarily CB1 and CB2, to elicit a range of physiological effects.

FAAH-Mediated Endocannabinoid Signaling

Caption: FAAH inhibition by this compound prevents anandamide degradation.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[19][20][21] This initiates a signaling cascade that modulates neurotransmitter release and neuronal excitability.

Caption: Downstream signaling cascade of the CB1 receptor.

CB2 Receptor Signaling Pathway

The CB2 receptor, also a GPCR, is primarily expressed on immune cells and is also coupled to Gi/o proteins.[18][22][23] Its activation modulates immune cell migration, cytokine release, and inflammatory responses.

Caption: Key signaling pathways activated by the CB2 receptor.

Conclusion

This compound, as a second-generation irreversible carbamate inhibitor of FAAH, represents a significant step in the development of selective modulators of the endocannabinoid system. Its characterization and comparison with other inhibitors across different generations provide valuable insights for researchers in the field of drug discovery. The detailed experimental protocols and signaling pathway diagrams included in this guide offer a practical resource for further investigation into the therapeutic potential of FAAH inhibition. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of the endocannabinoid system and the development of novel therapeutics for a range of disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Exploring FAAH Inhibitors: Pipeline Overview and Future Directions [delveinsight.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]